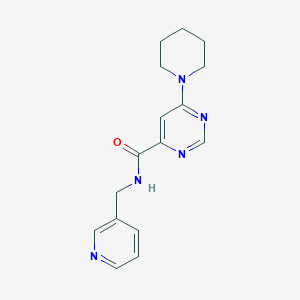
N-(4-bromo-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(4-bromo-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their biological activities, synthesis, and molecular structures.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of intermediates such as indolyl acetates and alkanoates, followed by amidification processes . For example, the synthesis of N-substituted acetamide derivatives bearing a piperidine moiety is achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine under controlled pH conditions, followed by substitution at the nitrogen atom with different electrophiles . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the specific bromo, fluoro, and thio substituents.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using spectroscopic methods such as FT-IR and FT-Raman, and analyzed using quantum chemical methods like density functional theory (DFT) . The equilibrium geometry, natural bond orbital (NBO) analysis, and vibrational assignments provide detailed insights into the molecular conformation and the nature of bonding within the molecule. For the compound of interest, similar analyses would likely reveal the influence of the bromo and fluoro substituents on the molecular geometry and electronic distribution.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their interactions with biological targets. For instance, the docking of a related antiviral molecule against SARS-CoV-2 protein suggests that the compound can form stable interactions with the viral protease . The presence of a piperidine moiety and other functional groups in the compound of interest would likely contribute to its reactivity and potential interactions with biological enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be predicted based on their molecular structure and functional groups. Lipinski's rule of five and other drug-likeness parameters are used to evaluate the pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) . The presence of a piperidine ring, along with the bromo and fluoro substituents, would influence the compound's solubility, permeability, and potential for bioactivity. The antiallergic potency of related compounds has been assessed using bioassays, which could be a relevant approach for evaluating the biological activity of the compound .
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN4OS/c18-12-4-5-14(13(19)10-12)21-16(24)11-25-17-20-7-6-15(22-17)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVNGIDBNKAXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


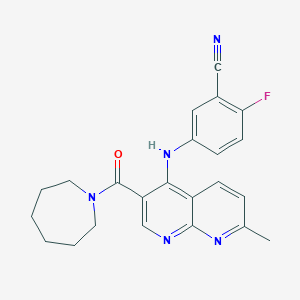
![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B3020329.png)
![1-[Methoxy(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B3020330.png)

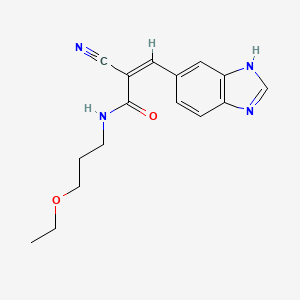
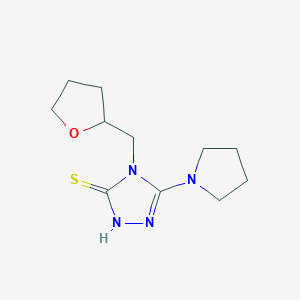

![N-[3-(4-phenylmethoxyphenoxy)propyl]cyclopentanamine](/img/structure/B3020339.png)
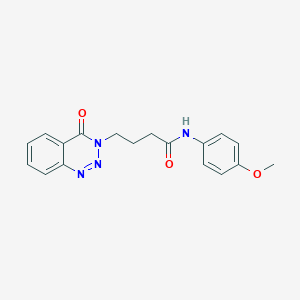
![(Z)-ethyl 2-((2-((4-methoxyphenyl)carbamoyl)-3H-benzo[f]chromen-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020342.png)
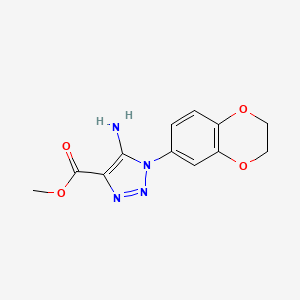
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
